molecular formula C10H16N2O2S B13560099 3-Amino-n-isopropyl-5-methylbenzenesulfonamide

3-Amino-n-isopropyl-5-methylbenzenesulfonamide

Cat. No.: B13560099
M. Wt: 228.31 g/mol
InChI Key: PGASRTIDXJISEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-n-isopropyl-5-methylbenzenesulfonamide is a chemical compound with the molecular formula C10H16N2O2S and a molecular weight of 228.31 g/mol . This compound is known for its versatility and is used in various research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-n-isopropyl-5-methylbenzenesulfonamide typically involves the sulfonation of aniline derivatives followed by amination and alkylation reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactions are carried out under optimized conditions to maximize efficiency and minimize waste. The process may include steps such as distillation, crystallization, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3-Amino-n-isopropyl-5-methylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

3-Amino-n-isopropyl-5-methylbenzenesulfonamide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Amino-n-isopropyl-5-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-n-isopropyl-5-methylbenzenesulfonamide is unique due to its specific structural features, such as the isopropyl and methyl groups, which can influence its reactivity and interactions with other molecules. These features may enhance its effectiveness in certain applications compared to its analogs .

Properties

Molecular Formula

C10H16N2O2S

Molecular Weight

228.31 g/mol

IUPAC Name

3-amino-5-methyl-N-propan-2-ylbenzenesulfonamide

InChI

InChI=1S/C10H16N2O2S/c1-7(2)12-15(13,14)10-5-8(3)4-9(11)6-10/h4-7,12H,11H2,1-3H3

InChI Key

PGASRTIDXJISEF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)S(=O)(=O)NC(C)C)N

Origin of Product

United States

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